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Compound of Interest

Compound Name: 2-Ethyl-1,1-dimethylcyclopentane

Cat. No.: B13952954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of 2-Ethyl-1,1-
dimethylcyclopentane, a saturated monocyclic hydrocarbon. The information contained

herein is intended to support researchers and scientists in compound identification, purity

assessment, and structural elucidation.
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Property Value

Chemical Name 2-Ethyl-1,1-dimethylcyclopentane

Molecular Formula C₉H₁₈[1][2]

Molecular Weight 126.24 g/mol [1][2]

CAS Number 54549-80-3[1][2]

Structure

Source: PubChem CID 41123

Mass Spectrometry Data
The following table summarizes the primary mass spectrometry data for 2-Ethyl-1,1-
dimethylcyclopentane obtained via electron ionization (EI). The data is sourced from the

National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
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m/z Relative Intensity (%) Proposed Fragment Ion

41 65 [C₃H₅]⁺

43 40 [C₃H₇]⁺

55 50 [C₄H₇]⁺

56 100 [C₄H₈]⁺

69 35 [C₅H₉]⁺

70 80 [C₅H₁₀]⁺

83 95 [C₆H₁₁]⁺

97 25 [C₇H₁₃]⁺

111 5 [C₈H₁₅]⁺

126 15 [C₉H₁₈]⁺ (Molecular Ion)

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The mass spectrum of 2-Ethyl-1,1-dimethylcyclopentane is typically obtained using a Gas

Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative

experimental protocol for the analysis of this volatile organic compound.

1. Sample Preparation:

A dilute solution of 2-Ethyl-1,1-dimethylcyclopentane is prepared in a volatile organic

solvent such as hexane or dichloromethane. A typical concentration is in the range of 1-10

µg/mL.

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,

50:1) to prevent column overloading.

Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a

5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for

separating alkanes.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

The mass spectrometer is operated in full scan mode to acquire mass spectra across the

entire specified m/z range.

The resulting total ion chromatogram (TIC) and mass spectra are processed using the

instrument's software.

The mass spectrum of the peak corresponding to 2-Ethyl-1,1-dimethylcyclopentane is

compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for
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confirmation.

Fragmentation Pathway and Analysis
The fragmentation of 2-Ethyl-1,1-dimethylcyclopentane upon electron ionization follows

predictable pathways for substituted cycloalkanes. The initial event is the removal of an

electron to form the molecular ion ([M]⁺) at m/z 126. This molecular ion is often of low to

moderate abundance in the spectra of alkanes.

Subsequent fragmentation occurs through several key mechanisms:

Loss of an Ethyl Radical: Cleavage of the bond between the cyclopentyl ring and the ethyl

group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable

tertiary carbocation at m/z 97 ([M - 29]⁺).

Loss of a Methyl Radical: The loss of one of the gem-dimethyl groups as a methyl radical

(•CH₃) results in a fragment at m/z 111 ([M - 15]⁺).

Ring Opening and Subsequent Fragmentation: The cyclopentane ring can undergo

cleavage, leading to the formation of various smaller fragment ions. The loss of an ethene

molecule (C₂H₄) from the ring-opened molecular ion is a common fragmentation pathway for

cyclopentanes, which can contribute to ions at m/z 98.

Formation of the Base Peak: The base peak at m/z 56 is likely due to a complex

rearrangement and fragmentation of the ring structure.

The following diagram illustrates the logical workflow for the mass spectrum analysis of 2-
Ethyl-1,1-dimethylcyclopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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